molecular formula C15H15N5O2S2 B11000638 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B11000638
M. Wt: 361.4 g/mol
InChI Key: MOQJJFRKCYVRMC-UHFFFAOYSA-N
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Description

The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic molecule that features a combination of pyrimidine, thiadiazole, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrimidine ring: Starting with a precursor such as 2-chloro-4,6-dimethylpyrimidine, which undergoes nucleophilic substitution with a thiol compound to introduce the sulfanyl group.

    Synthesis of the thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives.

    Coupling of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative, often involving carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N5O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H15N5O2S2/c1-8-6-9(2)17-14(16-8)23-7-11-4-5-12(22-11)13(21)18-15-20-19-10(3)24-15/h4-6H,7H2,1-3H3,(H,18,20,21)

InChI Key

MOQJJFRKCYVRMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=C(S3)C)C

Origin of Product

United States

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